2-Methyl-5-[(3-methylpyridin-1-ium-1-yl)methyl]pyrimidin-1-ium-4-amine;dichloride
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Overview
Description
2-Methyl-5-[(3-methylpyridin-1-ium-1-yl)methyl]pyrimidin-1-ium-4-amine;dichloride is a complex organic compound featuring both pyridinium and pyrimidinium moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(3-methylpyridin-1-ium-1-yl)methyl]pyrimidin-1-ium-4-amine;dichloride typically involves multi-step organic reactions. One common approach is the alkylation of pyridine and pyrimidine derivatives followed by quaternization to introduce the pyridinium and pyrimidinium groups. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[(3-methylpyridin-1-ium-1-yl)methyl]pyrimidin-1-ium-4-amine;dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium and pyrimidinium groups back to their respective amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Methyl-5-[(3-methylpyridin-1-ium-1-yl)methyl]pyrimidin-1-ium-4-amine;dichloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 2-Methyl-5-[(3-methylpyridin-1-ium-1-yl)methyl]pyrimidin-1-ium-4-amine;dichloride exerts its effects involves interactions with specific molecular targets. The pyridinium and pyrimidinium groups can interact with nucleic acids and proteins, potentially disrupting their normal functions. This interaction can lead to the inhibition of key biological pathways, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
1-Methylpyridin-1-ium: This compound shares the pyridinium moiety and exhibits similar chemical reactivity.
2-Methylpyrimidin-1-ium: This compound contains the pyrimidinium group and has comparable properties.
Uniqueness
2-Methyl-5-[(3-methylpyridin-1-ium-1-yl)methyl]pyrimidin-1-ium-4-amine;dichloride is unique due to the combination of both pyridinium and pyrimidinium groups in a single molecule
Properties
IUPAC Name |
2-methyl-5-[(3-methylpyridin-1-ium-1-yl)methyl]pyrimidin-1-ium-4-amine;dichloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N4.2ClH/c1-9-4-3-5-16(7-9)8-11-6-14-10(2)15-12(11)13;;/h3-7H,8H2,1-2H3,(H2,13,14,15);2*1H/q+1;;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHBGARFPCREID-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=CC=C1)CC2=C[NH+]=C(N=C2N)C.[Cl-].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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